molecular formula C15H13NO3 B565083 rac Ketorolac-d4 CAS No. 1216451-53-4

rac Ketorolac-d4

Cat. No. B565083
M. Wt: 259.297
InChI Key: OZWKMVRBQXNZKK-LZMSFWOYSA-N
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Description

Rac Ketorolac-d4 is a stable isotope labelled compound . It is a non-selective COX inhibitor and a non-steroidal anti-inflammatory drug . The molecular formula of rac Ketorolac-d4 is C15H9D4NO3 and it has a molecular weight of 259.29 .


Molecular Structure Analysis

The molecular structure of rac Ketorolac-d4 is characterized by its molecular formula, C15H9D4NO3 . The exact structure is not provided in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of rac Ketorolac-d4 are characterized by its molecular formula, C15H9D4NO3, and its molecular weight, 259.29 . Additional physical and chemical properties are not provided in the search results.

Scientific Research Applications

Pharmacological Activity in Ovarian Cancer

Rac Ketorolac, specifically the R-enantiomer, has been identified as an inhibitor of the Rho-family GTPases Rac1 and Cdc42. These GTPases are key in regulating cancer-relevant functions like cytoskeleton remodeling, crucial for tumor cell adhesion and migration. Studies have shown that post-surgery administration of racemic ketorolac in ovarian cancer patients led to peritoneal distribution of R-ketorolac, which was effective in inhibiting target GTPase activity in cells retrieved from the peritoneal cavity. This inhibition potentially contributes to the observed survival benefits in women who received ketorolac after ovarian cancer surgery (Guo et al., 2015).

Additionally, R-ketorolac was identified as an allosteric inhibitor of Cdc42 and Rac1 GTPases, providing a novel mechanism of action different from its anti-inflammatory properties. In ovarian cancer cell models, it has been demonstrated that R-ketorolac significantly inhibits cell behaviors critical for invasion and metastasis, such as adhesion, migration, and invasion. These findings underscore R-ketorolac's potential as a therapeutic agent in targeting GTPases for ovarian cancer therapy (Guo et al., 2015).

Inhibition of Rac1 and Cdc42 in Cancer Therapies

The R-enantiomer of ketorolac, distinct from the commonly known S-enantiomer that exhibits anti-inflammatory properties, has shown unexpected pharmacological activity by inhibiting Rac1 and Cdc42 GTPases. This specific inhibition by R-ketorolac, and not by the S-enantiomer, suggests a unique pharmacological role for the R-enantiomer. Such activity has been proven to inhibit cell adhesion, migration, and reduce peritoneal tumor implantation in a mouse xenograft model, demonstrating R-ketorolac's potential in managing ovarian cancer and possibly other cancers through targeting these GTPases (Hudson et al., 2015).

Future Directions

Based on the papers retrieved, rac Ketorolac-d4 has potential therapeutic benefits in ovarian cancer treatment due to its pharmacologic activity as a Rac1 and Cdc42 inhibitor . It modulates relevant pathways and genes associated with disease progression and worse outcome . This suggests that rac Ketorolac-d4 may represent a novel therapeutic approach for ovarian cancer .

properties

IUPAC Name

5-benzoyl-2,2,3,3-tetradeuterio-1H-pyrrolizine-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c17-14(10-4-2-1-3-5-10)13-7-6-12-11(15(18)19)8-9-16(12)13/h1-7,11H,8-9H2,(H,18,19)/i8D2,9D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZWKMVRBQXNZKK-LZMSFWOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C2=CC=C(N2C1([2H])[2H])C(=O)C3=CC=CC=C3)C(=O)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70675986
Record name 5-Benzoyl(2,2,3,3-~2~H_4_)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rac Ketorolac-d4

CAS RN

1216451-53-4
Record name 5-Benzoyl(2,2,3,3-~2~H_4_)-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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